molecular formula C13H17N3O3 B7942085 8-(5-Methylisoxazole-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one

8-(5-Methylisoxazole-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one

Cat. No.: B7942085
M. Wt: 263.29 g/mol
InChI Key: OSPCBYCOHFFBGZ-UHFFFAOYSA-N
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Description

8-(5-Methylisoxazole-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one is a spirocyclic compound featuring a 2,8-diazaspiro[4.5]decan-3-one core with a 5-methylisoxazole-3-carbonyl substituent. The spirocyclic architecture confers conformational rigidity, which often enhances target binding selectivity and metabolic stability in drug discovery . The 5-methylisoxazole moiety introduces a heteroaromatic group that may influence solubility, pharmacokinetics, and receptor interactions.

Properties

IUPAC Name

8-(5-methyl-1,2-oxazole-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-9-6-10(15-19-9)12(18)16-4-2-13(3-5-16)7-11(17)14-8-13/h6H,2-5,7-8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPCBYCOHFFBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC3(CC2)CC(=O)NC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(5-Methylisoxazole-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, where a 1,3-dipolar cycloaddition between a nitrile oxide and an alkene forms the isoxazole ring . This reaction often employs catalysts such as copper (I) or ruthenium (II) to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. Metal-free synthetic routes are also explored to avoid the drawbacks of metal-catalyzed reactions, such as high costs and toxicity .

Chemical Reactions Analysis

Types of Reactions

8-(5-Methylisoxazole-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the isoxazole ring .

Scientific Research Applications

8-(5-Methylisoxazole-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(5-Methylisoxazole-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The compound may also influence various cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural analogs of 2,8-diazaspiro[4.5]decan-3-one derivatives, highlighting substituents, biological activities, and physicochemical properties:

Compound Name Substituents Key Properties/Activities References
8-(5-Methylisoxazole-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one 5-Methylisoxazole-3-carbonyl Hypothesized improved solubility vs. imides; potential metabolic stability due to isoxazole
8-Benzyl-2,8-diazaspiro[4.5]decan-3-one Benzyl Safety data available (GHS-compliant); used as a synthetic intermediate
8-(3-Chloro-5-(trifluoromethyl)pyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one 3-Chloro-5-(trifluoromethyl)pyridinyl Synthesized via Suzuki-Miyaura coupling; moderate yield (43%)
8-(1-Methyl-4-phenyl-1H-pyrazole)-substituted spirocyclic imide 1-Methyl-4-phenyl-1H-pyrazole Potent WNT inhibitor but poor solubility (<0.001 mg/mL)
2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride 4-Chlorobenzyl High purity (99%); used in pharmaceutical research
8-(Tetrahydro-2H-pyran-4-carbonyl)-2,8-diazaspiro[4.5]decan-3-one Tetrahydro-2H-pyran-4-carbonyl Structural analog with moderate synthetic accessibility

Key Observations:

Impact of Substituents on Solubility :

  • Imide derivatives (e.g., 8-(1-methyl-4-phenyl-1H-pyrazole)-substituted imide) exhibit poor aqueous solubility (<0.001 mg/mL), limiting their utility .
  • The 5-methylisoxazole group in the target compound may enhance solubility compared to hydrophobic substituents like benzyl or chlorobenzyl, though experimental validation is needed.

Synthetic Routes :

  • Suzuki-Miyaura cross-coupling is a common method for introducing aryl/heteroaryl groups (e.g., pyridinyl, benzoisothiazolyl) to the spirocyclic core .
  • The target compound’s synthesis likely involves coupling 5-methylisoxazole-3-carbonyl chloride or a boronic ester derivative to the spirocyclic amine.

Biological Activity :

  • Spirocyclic compounds with pyridinyl or pyrazole substituents show activity as kinase or WNT pathway inhibitors .
  • The 5-methylisoxazole group may modulate target binding via hydrogen bonding or π-π interactions, though specific data are lacking.

Safety and Stability :

  • Benzyl and chlorobenzyl derivatives have established safety profiles (e.g., GHS compliance) .
  • The isoxazole moiety could improve metabolic stability compared to ester or imide groups, which are prone to hydrolysis .

Biological Activity

8-(5-Methylisoxazole-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one is a compound of significant interest due to its unique spirocyclic structure and potential biological activities. This article reviews existing research findings related to its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Structural Characteristics

The compound features a spiro linkage, which contributes to its unique chemical properties. The presence of the 5-methylisoxazole moiety enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

Research indicates that this compound exhibits several mechanisms of action:

  • Enzyme Inhibition : It has been identified as a potent inhibitor of soluble epoxide hydrolase (sEH), which plays a crucial role in regulating blood pressure and inflammation. Inhibition of sEH can lead to vasodilation and reduced blood pressure, making this compound a candidate for hypertension treatment .
  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.

Biological Activity Data

The following table summarizes key biological activities and their respective findings:

Biological Activity Findings Reference
Soluble Epoxide Hydrolase InhibitionDemonstrated significant inhibition leading to reduced blood pressure in hypertensive models.
Antimicrobial PropertiesExhibited activity against specific bacterial strains, indicating potential as an antimicrobial agent.
CytotoxicityAssessed in cancer cell lines; results indicate selective cytotoxicity towards certain tumor types.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Hypertension Treatment : A study on spontaneously hypertensive rats demonstrated that oral administration of the compound significantly lowered mean arterial pressure without adverse effects on normotensive controls. This suggests a targeted action on hypertensive conditions .
  • Antimicrobial Testing : In vitro tests showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli. These findings support further exploration into its use as an antimicrobial agent in clinical settings.

Comparative Analysis

When compared to similar compounds within the diazaspiro family, this compound stands out due to its unique structural features and biological activity profile.

Compound Activity Notes
1-Thia-4,8-diazaspiro[4.5]decan-3-oneAnti-ulcerKnown for gastric protection mechanisms
7,9-Diphenyl-1,2,4-triaza-8-oxa-spiro[4.5]-decan-3-thionesAntimicrobialExhibits broader spectrum but less specificity
2,8-Diazaspiro[4.5]decane-based urea derivativessEH inhibitorsSimilar mechanism but different efficacy

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